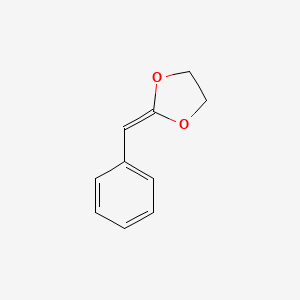

2-Benzylidene-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzylidene-1,3-dioxolane is a heterocyclic compound that features a dioxolane ring with a benzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylidene-1,3-dioxolane can be synthesized through the condensation of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring . Common catalysts used include p-toluenesulfonic acid or sulfuric acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of molecular sieves or azeotropic distillation can help in the efficient removal of water formed during the reaction, driving the equilibrium towards the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: 3-Phenylbutyrolactone.

Reduction: 2-Benzyl-1,3-dioxolane.

Substitution: Various halogenated benzylidene derivatives.

Scientific Research Applications

2-Benzylidene-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzylidene-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions . The compound can also undergo ring-opening polymerization, which is useful in the synthesis of polyethers . The molecular targets and pathways involved include interactions with electrophilic and nucleophilic reagents, leading to various chemical transformations .

Comparison with Similar Compounds

1,3-Dioxane: Similar in structure but with a six-membered ring.

2-Methyl-1,3-dioxolane: Contains a methyl group instead of a benzylidene group.

1,3-Dioxolane: The parent compound without the benzylidene substituent.

Uniqueness: 2-Benzylidene-1,3-dioxolane is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs . This structural feature makes it a valuable compound in various synthetic and industrial applications .

Biological Activity

2-Benzylidene-1,3-dioxolane is a cyclic organic compound that belongs to the class of 1,3-dioxolanes, characterized by a five-membered ring containing two oxygen atoms and a benzylidene group. This structural configuration contributes to its unique chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be represented structurally as follows:

The presence of the benzylidene group enhances its reactivity compared to other dioxolanes, allowing it to participate in various chemical reactions and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. A study evaluating various 1,3-dioxolane derivatives demonstrated that compounds similar to this compound showed notable activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 625 - 1250 µg/mL |

| Pseudomonas aeruginosa | Antibacterial | 625 µg/mL |

| Candida albicans | Antifungal | Significant activity observed |

The mechanism by which this compound exerts its biological effects is thought to involve the formation of stable cyclic structures that can protect reactive functional groups during chemical reactions. This stability may contribute to its ability to disrupt microbial cell walls or interfere with metabolic pathways in microorganisms .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antibacterial Activity : In vitro studies demonstrated that derivatives of this compound exhibited potent antibacterial effects against clinically relevant strains. For instance, compounds derived from this structure were tested against S. epidermidis, showing MIC values comparable to established antibiotics .

- Antifungal Activity : A series of synthesized dioxolanes were screened for antifungal properties, with results indicating strong activity against C. albicans. The structural variations influenced the degree of activity, suggesting a structure-activity relationship that warrants further investigation .

Research Findings

Recent advancements in the synthesis and application of this compound have revealed its potential in drug development. The compound has been explored not only for its antimicrobial properties but also for its role as a protecting group in organic synthesis .

Summary of Key Findings

- Antimicrobial Efficacy : Demonstrated significant antibacterial and antifungal activities.

- Chemical Stability : Exhibits stability that facilitates its use in synthetic applications.

- Potential Drug Development : Investigated for roles in drug design due to its unique structural features.

Properties

CAS No. |

4362-17-8 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-benzylidene-1,3-dioxolane |

InChI |

InChI=1S/C10H10O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,8H,6-7H2 |

InChI Key |

YMAMNKQBNDLRIX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=CC2=CC=CC=C2)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.